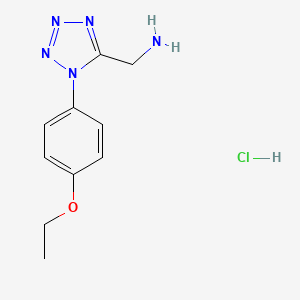
(1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H14ClN5O and its molecular weight is 255.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride is a compound belonging to the tetrazole family, which has garnered attention for its diverse biological activities. Tetrazoles are known for their high nitrogen content and stability, making them valuable in medicinal chemistry. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14N6O·HCl
- Molecular Weight : 246.72 g/mol
- CAS Number : 1049380-11-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tetrazole ring can mimic certain biological molecules, facilitating binding to active sites and modulating various biological pathways. This interaction may lead to effects such as:
- Antimicrobial Activity : Some studies have reported that tetrazole derivatives exhibit antibacterial properties against various pathogens.
- Anticancer Activity : Research indicates that certain tetrazole compounds can inhibit the growth of cancer cells, including HeLa cells.
- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study highlighted the synthesis of various 5-substituted 1H-tetrazoles, including this compound, which showed significant antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. The results indicated that compounds with symmetrical structures displayed higher inhibitory action against these bacteria. Table 1 summarizes the antibacterial activity observed in related tetrazole derivatives:
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | Bacillus subtilis | 18 |
| (1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methanamine HCl | E. coli | 20 |
| Compound C | Pseudomonas aeruginosa | 12 |
Anticancer Activity
The anticancer potential of this compound was assessed in vitro against HeLa cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value indicating significant cytotoxicity at higher concentrations. Table 2 presents the results from the anticancer assays:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| (1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methanamine HCl | HeLa | 25 |
| Control | HeLa | >100 |
Case Studies
In a recent study, Vorobiov et al. synthesized this compound and evaluated its biological activities. The compound was found to exhibit both antimicrobial and anticancer properties, suggesting its potential as a lead compound for further development in therapeutic applications .
特性
IUPAC Name |
[1-(4-ethoxyphenyl)tetrazol-5-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O.ClH/c1-2-16-9-5-3-8(4-6-9)15-10(7-11)12-13-14-15;/h3-6H,2,7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCBEAVIWNOPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














